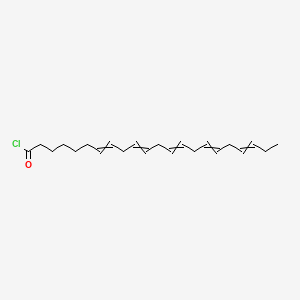
Docosapentaenoyl Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Docosapentaenoyl Chloride is an organic compound with the chemical formula C22H33ClO. It is a derivative of the fatty acid docosapentaenoic acid, an omega-3 fatty acid found in fish oils. This compound is typically a colorless to pale yellow oily liquid at room temperature . It is commonly used as a reagent or intermediate in organic synthesis, particularly in the pharmaceutical and chemical industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Docosapentaenoyl Chloride is synthesized from docosapentaenoic acid through a chlorination reaction. The process involves the reaction of docosapentaenoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl) under anhydrous conditions. The reaction typically occurs at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: Docosapentaenoyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water or aqueous bases, it hydrolyzes to form docosapentaenoic acid.
Common Reagents and Conditions:
Thionyl Chloride (SOCl2) or Oxalyl Chloride (COCl): Used for the initial chlorination reaction.
Nucleophiles (Amines, Alcohols, Thiols): Used in substitution reactions.
Reducing Agents (LiAlH4): Used in reduction reactions.
Major Products:
Amides, Esters, Thioesters: Formed from substitution reactions.
Docosapentaenoic Acid: Formed from hydrolysis.
Docosapentaenoyl Alcohol: Formed from reduction.
Aplicaciones Científicas De Investigación
Docosapentaenoyl Chloride has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Docosapentaenoyl Chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles to form various derivatives. In biological systems, it can be incorporated into lipid membranes, influencing membrane fluidity and function. It also plays a role in the synthesis of bioactive lipids, which can modulate cellular signaling pathways .
Comparación Con Compuestos Similares
Docosahexaenoyl Chloride: Another omega-3 fatty acid derivative with similar reactivity but different biological effects.
Eicosapentaenoyl Chloride: A shorter-chain omega-3 fatty acid derivative with distinct chemical and biological properties.
Uniqueness: Docosapentaenoyl Chloride is unique due to its specific chain length and degree of unsaturation, which confer distinct chemical reactivity and biological effects. Its role in the synthesis of specialized bioactive lipids and its potential therapeutic applications make it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C22H33ClO |
|---|---|
Peso molecular |
348.9 g/mol |
Nombre IUPAC |
docosa-7,10,13,16,19-pentaenoyl chloride |
InChI |
InChI=1S/C22H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h3-4,6-7,9-10,12-13,15-16H,2,5,8,11,14,17-21H2,1H3 |
Clave InChI |
ZHAVFULGQWLYNP-UHFFFAOYSA-N |
SMILES canónico |
CCC=CCC=CCC=CCC=CCC=CCCCCCC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


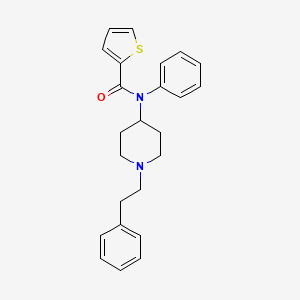
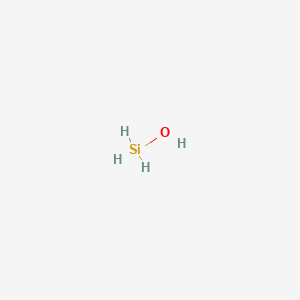
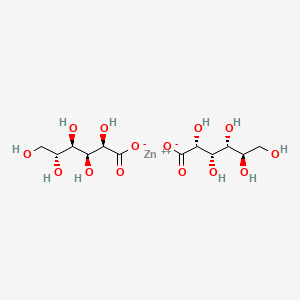
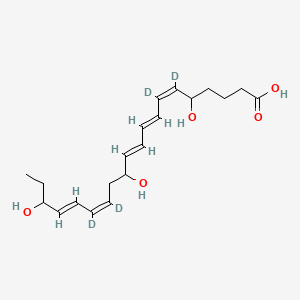
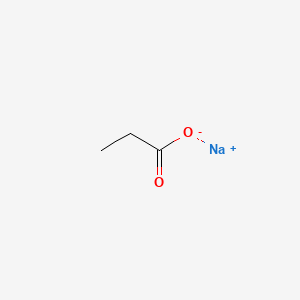

![cyclo[D-Leu-OVal-DL-Val-N(Me)Leu-OVal-D-Val]](/img/structure/B10779113.png)




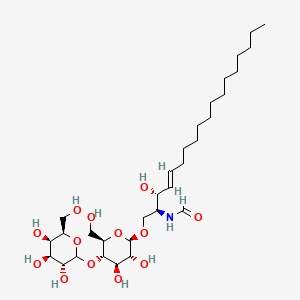
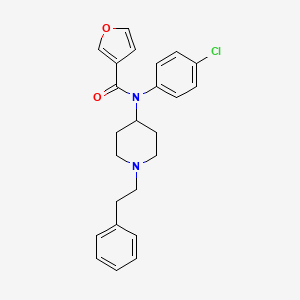
![2-(2,4-dichlorophenyl)-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]-N-methylacetamide](/img/structure/B10779174.png)
